molecular formula C14H10ClF3N4O2 B3041281 N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide CAS No. 266337-53-5

N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide

Cat. No.: B3041281
CAS No.: 266337-53-5
M. Wt: 358.7 g/mol
InChI Key: KIYSORJNVCJQOV-UHFFFAOYSA-N
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Description

N'1-[(2-Chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyrimidine ring substituted with chlorine and methyl groups, coupled to a benzene ring bearing a trifluoromethyl group. The pyrimidine moiety may act as a bioisostere for nucleotide bases, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-chloro-6-methyl-N'-[3-(trifluoromethyl)benzoyl]pyrimidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O2/c1-7-5-10(20-13(15)19-7)12(24)22-21-11(23)8-3-2-4-9(6-8)14(16,17)18/h2-6H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSORJNVCJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloro-6-methylpyrimidin-4-yl with a carbohydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its carbohydrazide linkage and pyrimidine core , differentiating it from carboxamide- or sulfonamide-based analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Target Compound C₁₄H₁₁ClF₃N₄O₂ ~359.7 Pyrimidine carbonyl, carbohydrazide, CF₃ Agrochemical (hypothesized) -
Tetraniliprole (Insecticide) C₂₃H₁₈ClF₃N₈O₂ 528.9 Pyridyl, tetrazole, carboxamide Insecticidal
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C₁₈H₁₅ClF₆N₄O 464.8 Piperazine-carboxamide, CF₃, chloro-pyridine Undisclosed
Pyrazole-carboxamide () C₂₁H₁₉ClF₃N₃O₂ 464.12 Pyrazole, carboxamide, CF₃ Undisclosed
Key Observations:

Carbohydrazide vs. Carboxamide/Sulfonamide Linkages :

  • The target compound’s carbohydrazide group (-CONHNH₂) may offer distinct hydrogen-bonding interactions compared to carboxamides (-CONHR) or sulfonamides (-SO₂NHR). However, carbohydrazides are generally less metabolically stable due to susceptibility to hydrolysis .
  • Tetraniliprole’s tetrazole-carboxamide group enhances resistance to enzymatic degradation, contributing to its prolonged insecticidal activity .

Similar effects are observed in Tetraniliprole and the pyridine derivative from .

Pyrimidine vs. Pyridine/Pyrazole Cores :

  • The pyrimidine ring in the target compound may mimic uracil, enabling interference with nucleotide synthesis in pests or pathogens. In contrast, Tetraniliprole’s pyridyl-tetrazole system targets insect nicotinic acetylcholine receptors .

Biological Activity

N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

The molecular formula for this compound is C14H10ClF3N4O2C_{14}H_{10}ClF_3N_4O_2, with a molecular weight of approximately 358.7 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular Weight358.7 g/mol
H-Bond Donor2
H-Bond Acceptor7
InChIKeyKIYSORJNVCJQOV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the hydrazide linkage and the introduction of the chloro and trifluoromethyl groups. Precise control over reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, derivatives containing pyrimidine rings have shown efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV).

In one study, a related compound demonstrated an EC50 value of 6.7 μM against HCV, indicating significant antiviral potential . Moreover, certain structural modifications in similar compounds have been linked to enhanced activity against respiratory syncytial virus (RSV), showcasing the importance of molecular design in developing effective antiviral agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that hydrazone derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Studies

  • Antiviral Efficacy : A study focused on pyrazolecarboxamide hybrids reported that certain derivatives reduced viral RNA levels significantly in vitro, suggesting that structural analogs of this compound may also possess similar antiviral properties .
  • Antimicrobial Screening : In another investigation, derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the hydrazide moiety could enhance antibacterial activity, making it a promising candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide

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